![molecular formula C12H17N3O5 B5438730 1-(4,6-dimethoxypyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5438730.png)
1-(4,6-dimethoxypyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid
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Description
The compound “4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid” has a molecular weight of 290.28 and is a solid at ambient temperature . Another related compound, “1-(4,6-Dimethoxypyrimidin-2-yl)urea”, has a molecular weight of 198.18 .
Synthesis Analysis
A study on the synthesis of 2-amino-4,6-dimethoxypyrimidine (ADM) from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as the methylating agent, was found . The best conversion (87.7 %) of ADH and selectivity (40.5 %) toward ADM were achieved under optimized conditions .
Chemical Reactions Analysis
A study on the removal of a sulfonylurea herbicide, which contains a 4,6-dimethoxypyrimidin-2-yl group, from soils using peanut shells (Arachis hypogaea)-derived activated charcoal was found . The herbicide was adsorbed in the soils via physical bonds revealed from negative values for Gibbs free energy (ΔG) through exothermic reactions .
Physical And Chemical Properties Analysis
The compound “1-(4,6-Dimethoxypyrimidin-2-yl)urea” is a solid at 4°C and has a melting point of 189-199°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-19-8-7-9(20-2)14-11(13-8)15-5-3-12(18,4-6-15)10(16)17/h7,18H,3-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCIVLAFRDXFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)(C(=O)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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